molecular formula C20H20N2O3S B2416683 4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide CAS No. 438019-33-1

4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide

Cat. No. B2416683
CAS RN: 438019-33-1
M. Wt: 368.45
InChI Key: LIFUTINQUOQDFL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

  • Polyamide Synthesis : A study by Hsiao et al. (2000) focused on the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, using components derived from 4-tert-butylcatechol, which shares structural similarities with the compound . These polyamides showed remarkable solubility in polar solvents and possessed high thermal stability, which makes them potentially useful for creating flexible, durable films in material science applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

  • Organogel Development : Research on perylenetetracarboxylic diimide (PDI) compounds, including derivatives that feature structural elements akin to the specified chemical, demonstrated their ability to form fluorescent organogels. These gels, studied by Wu et al. (2011), showed unique properties based on their H- and J-type aggregates, offering insights into the design of novel organogels for potential applications in sensors or optoelectronic devices (Wu, L. Xue, Yan Shi, Yanli Chen, & Xiyou Li, 2011).

Chemical Synthesis and Reactivity

  • Reactivity and Building Blocks : tert-Butyl phenylazocarboxylates, closely related to the compound of interest, have been shown to be versatile in synthetic organic chemistry, serving as building blocks that undergo nucleophilic substitutions and radical reactions. Jasch et al. (2012) explored their utility in modifying benzene rings, demonstrating their potential in creating complex organic molecules for further scientific exploration (Jasch, S. B. Höfling, & M. Heinrich, 2012).

properties

IUPAC Name

4-tert-butyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-20(2,3)13-6-4-12(5-7-13)18(23)22-19-21-14-10-15-16(11-17(14)26-19)25-9-8-24-15/h4-7,10-11H,8-9H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFUTINQUOQDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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